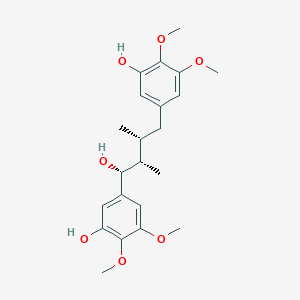
Kadsuphilin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Kadsuphilin J can be isolated from the roots of Kadsura longipedunculata using extraction methods involving organic solvents such as acetone . The isolation process typically includes steps like solvent extraction, fractionation, and purification using chromatographic techniques . The synthetic routes for this compound involve complex organic synthesis, often mimicking biosynthetic pathways to achieve the desired molecular structure .
Chemical Reactions Analysis
Kadsuphilin J undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
In chemistry, it serves as a model compound for studying lignan biosynthesis and developing synthetic methodologies . In biology and medicine, Kadsuphilin J has shown promising antitumor and anti-inflammatory activities, making it a candidate for drug development . Additionally, its antiviral properties have been explored for potential therapeutic applications .
Mechanism of Action
The mechanism of action of Kadsuphilin J involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may inhibit key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Kadsuphilin J is part of a larger group of lignans isolated from the genus Kadsura . Similar compounds include kadsuphilin A, kadsuphilin B, and taiwankadsurins . Compared to these compounds, this compound exhibits unique structural features and biological activities . For instance, it has shown higher potency in certain antitumor assays compared to its analogs .
Biological Activity
Kadsuphilin J is a lignan compound isolated from the roots of Kadsura longipedunculata, a plant known for its traditional medicinal uses. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of lignans, which are phenolic compounds known for their diverse biological activities. The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈O₇
- Molecular Weight : 342.33 g/mol
Biological Activities
This compound exhibits a range of biological activities, which can be summarized in the following table:
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound reduces reactive oxygen species (ROS) levels, thereby mitigating oxidative stress. Studies have shown that it increases total superoxide dismutase (T-SOD) activity while decreasing malondialdehyde (MDA) levels in treated cells .
- Antitumor Effects : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . It has been particularly effective against lung and colorectal cancer cell lines.
- Hepatoprotective Mechanism : In zebrafish models, this compound treatment led to significant reductions in hepatic enzyme levels (ALT and AST), indicating its potential to protect liver function during exposure to hepatotoxic substances .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Zebrafish Model Study :
- In Vitro Cancer Cell Studies :
- Liver Toxicity Assessment :
Properties
Molecular Formula |
C22H30O7 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[(2R,3S,4R)-4-hydroxy-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C22H30O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,20,23-25H,7H2,1-6H3/t12-,13+,20-/m1/s1 |
InChI Key |
SYAQUKRBBRLVBT-MTJIALIYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)OC)O)O |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(C2=CC(=C(C(=C2)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















